molecular formula C17H25N3O2S B2493861 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1049373-36-5

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2493861
CAS RN: 1049373-36-5
M. Wt: 335.47
InChI Key: BADCCYJZKMBPBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of related compounds often involves multi-step reactions, starting from basic chemical building blocks to more complex structures. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a methodology that could be applicable to our compound, utilizing X-ray crystallography for structure determination (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been determined using techniques such as X-ray crystallography, revealing detailed insights into their crystal packing and molecular conformations. For instance, studies on similar molecules have shown that aryl rings at certain positions exhibit no conjugation to the core group, indicating a possible structural similarity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamides typically involve interactions with enzymes or other molecular targets, demonstrating a range of biological activities. While the specific reactions of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide may not be documented, analogous compounds have been explored for their cyclooxygenase inhibition potency, providing a basis for understanding potential chemical interactions (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of compounds in this class can vary widely depending on their molecular structure, including melting points, solubility, and crystalline form. Although specific data on N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide are not provided, similar compounds have been characterized by their thermal properties and solubility in various solvents (Ogawa et al., 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological molecules are key areas of interest. While specific studies on N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide are lacking, research on related molecules provides insights into their potential chemical behavior, including interactions that could inform on the compound's reactivity and biological relevance (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-13-8-9-17(14(2)11-13)23(21,22)18-12-16(19(3)4)15-7-6-10-20(15)5/h6-11,16,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADCCYJZKMBPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide

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